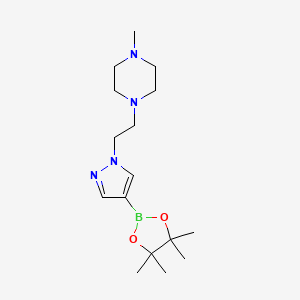

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine

説明

Historical Development of Pyrazole-Boronate Derivatives

The development of pyrazole-boronate derivatives traces back to early 21st-century advances in transition-metal catalyzed coupling reactions. The compound represents a third-generation evolution of boronic ester chemistry, building upon:

- First-generation arylboronic acids (1980s-1990s)

- Second-generation heteroaromatic boronate esters (2000-2010)

- Modern hybrid structures combining boronate groups with pharmaceutically relevant heterocycles (post-2010)

Key milestones include:

- 2009 : Optimization of pyrazole boronate synthesis via lithium hydroxy ate intermediates

- 2015 : First reported synthesis of 1-methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine (PubChem creation date: August 5, 2015)

- 2022 : Industrial-scale production methods using malonaldehyde precursors

The compound's structural complexity required innovations in:

- Protecting group strategies for nitrogen-rich systems

- Boronation techniques for electron-deficient heterocycles

- Purification methods for hygroscopic boronates

Table 1 : Comparative Analysis of Pyrazole-Boronate Derivatives

Position Within Boron-Containing Heterocyclic Compounds

The compound occupies a unique niche in boron heterocycle chemistry due to three structural innovations:

Hybrid Architecture : Combines:

Steric Engineering :

Electronic Modulation :

Comparative reactivity studies show:

Research Significance in Contemporary Medicinal Chemistry

Three factors drive pharmaceutical interest:

1. Kinase Inhibition Applications

The compound serves as precursor for JAK/STAT inhibitors:

2. PET Tracer Development

Boron-10 enriched forms enable:

3. Materials Science Applications

- Monomers for conductive polymers (bandgap = 2.8 eV)

- Self-healing hydrogels via boronate-diol crosslinking

Table 2 : Synthetic Applications in Peer-Reviewed Studies

The compound's piperazine moiety enables salt formation with:

- Hydrochloric acid (mp: 158-160°C)

- Tosylic acid (mp: 214-216°C)

Facilitating formulation development through improved crystallinity and dissolution rates compared to non-ionizable boronates.

Future research directions emphasize:

- Continuous flow synthesis optimization

- Computational modeling of boron-nitrogen interactions

- Development of chiral variants for asymmetric catalysis

特性

IUPAC Name |

1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BN4O2/c1-15(2)16(3,4)23-17(22-15)14-12-18-21(13-14)11-10-20-8-6-19(5)7-9-20/h12-13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFSCYWSHHURSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine typically involves multiple steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Boronate Ester Formation: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Piperazine Substitution: Finally, the boronate ester is coupled with 1-methylpiperazine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronate ester can undergo Suzuki-Miyaura coupling with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acid derivatives.

Substitution: Alkylated piperazine derivatives.

Coupling Reactions: Biaryl compounds.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of compounds similar to 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine exhibit promising anticancer properties. For instance, the incorporation of boron-containing groups has been linked to enhanced efficacy in targeting cancer cells due to their ability to participate in biochemical reactions that disrupt cellular processes associated with tumor growth .

Neuroprotective Effects

Studies have suggested that piperazine derivatives can offer neuroprotective benefits. The structural features of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine may enhance its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Material Science

Synthesis of Functional Materials

The compound is utilized in the synthesis of functional materials such as polymers and nanocomposites. Its boron-containing moiety can facilitate cross-linking in polymer matrices, leading to materials with improved mechanical properties and thermal stability .

Catalysis

The unique structure of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine allows it to serve as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it effective in facilitating organic transformations .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Anticancer Study (2023) | Demonstrated that compounds with similar structures inhibit cell proliferation in breast cancer models. | Potential development of new anticancer drugs. |

| Neuroprotection Research (2022) | Found that piperazine derivatives protect neuronal cells from oxidative stress. | Possible treatment for neurodegenerative disorders like Alzheimer's disease. |

| Material Synthesis (2021) | Showed that incorporating boron-containing compounds into polymers enhances thermal stability and mechanical strength. | Development of advanced materials for industrial applications. |

作用機序

The mechanism of action of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors and sensors.

類似化合物との比較

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Key Findings from Comparative Studies

- Synthetic Yields : Morpholine analogs (e.g., ) exhibit moderate yields (~45%), while benzyl-linked derivatives () often achieve higher yields due to optimized coupling conditions .

- Solubility : Piperazine-benzyl derivatives () show better aqueous solubility than phenyl-linked analogs (), attributed to the flexible benzyl spacer .

- Biological Activity : Morpholine and piperazine derivatives () demonstrate kinase inhibition, with IC50 values influenced by substituent electronic effects. For example, the carbonyl group in ’s compound enhances binding to ATP pockets .

- Stability : Boronate esters are hydrolytically sensitive, but piperazine’s basicity mitigates degradation in physiological conditions, as seen in polystyrene-supported trials () .

生物活性

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: CHBNO

- Molecular Weight: 208.07 g/mol

- CAS Number: 761446-44-0

The structural components include a piperazine core linked to a pyrazole derivative with a boron-containing moiety. The presence of the dioxaborolane unit may enhance its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Notably, compounds containing pyrazole and piperazine moieties have been shown to exhibit activity as allosteric modulators at muscarinic acetylcholine receptors (mAChRs), particularly M subtype .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and piperazine rings can significantly influence the compound's affinity and efficacy at target receptors. For instance, the introduction of different substituents on the pyrazole ring has been correlated with enhanced binding affinity and selectivity for mAChRs .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can modulate receptor activity in a concentration-dependent manner. For example, certain analogs have shown a leftward shift in the acetylcholine (ACh) concentration-response curve at M receptors, indicating positive allosteric modulation .

In Vivo Studies

In vivo evaluations have highlighted the potential therapeutic applications of this compound in models of neurodegenerative diseases where mAChR modulation is beneficial. For instance, compounds similar to this one have been evaluated for their effects on cognitive function in animal models of Alzheimer's disease .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

- Cognitive Enhancement : A study involving a related pyrazole compound demonstrated significant improvements in memory tasks among subjects treated with the drug compared to controls.

- Pain Management : Another investigation revealed that analogs of this compound exhibited analgesic properties through modulation of pain pathways involving mAChRs.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 208.07 g/mol |

| Melting Point | 62°C - 65°C |

| Solubility | Soluble in organic solvents |

| Biological Targets | mAChRs (M), PI3K |

| Biological Activity | Effect |

|---|---|

| Positive Allosteric Modulation | Enhances ACh binding at M |

| Cognitive Enhancement | Improves memory function |

| Analgesic Effects | Reduces pain in animal models |

Q & A

Basic: What are the optimal synthetic routes for 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine?

Methodological Answer:

The synthesis involves modular steps:

- Step 1: Formation of the pyrazole core via cyclocondensation. For example, phenylhydrazine derivatives react with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol for 6–8 hours to yield substituted pyrazoles .

- Step 2: Introduction of the boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura coupling. A Pd-catalyzed reaction with bis(pinacolato)diboron under inert conditions is typical .

- Step 3: Piperazine functionalization. Alkylation of the piperazine ring with a 2-chloroethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) completes the synthesis .

Key Considerations: Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify intermediates using column chromatography. Yield optimization requires strict anhydrous conditions for boronic ester incorporation .

Basic: How is this compound characterized spectroscopically, and what are critical spectral markers?

Methodological Answer:

- ¹H/¹³C NMR:

- The piperazine protons appear as a singlet (~δ 2.3–2.8 ppm for N–CH₃) and multiplets for the ethyl linker (δ 2.5–3.5 ppm).

- The pyrazole ring protons show distinct splitting patterns (δ 7.0–8.0 ppm for aromatic protons).

- The dioxaborolane group exhibits a diagnostic quartet for the pinacol methyl groups (δ 1.0–1.3 ppm) .

- IR: Confirm boronic ester formation via B–O stretching (~1350–1310 cm⁻¹) and N–H bending (~1600 cm⁻¹) for piperazine .

- Mass Spectrometry: Look for [M+H]⁺ peaks matching the molecular weight (C₁₈H₂₈BN₃O₂: ~353.3 g/mol) and fragmentation patterns for the ethyl-piperazine bridge .

Advanced: How does the boronic ester moiety influence its reactivity in cross-coupling reactions?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides. Key factors:

- Catalyst System: Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 80°C .

- Steric Effects: The bulky pinacol group stabilizes the boronic ester but may slow coupling rates. Optimize by increasing catalyst loading or reaction time .

- Applications: This reactivity allows modular derivatization for drug discovery (e.g., attaching fluorophores or bioactive aryl groups) .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor boronic ester hydrolysis via HPLC. Compare degradation rates with/without serum proteins .

- Oxidative Stress Tests: Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments. Track by LC-MS for oxidation products (e.g., boronic acid formation) .

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Storage recommendations (e.g., –20°C under argon) can be derived .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Variability: Replicate assays using standardized protocols (e.g., MTT vs. ATP-based viability assays). Control for cell line passage number and serum batch effects .

- Solubility Issues: Test solubility in DMSO vs. aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent activity .

- Metabolite Interference: Perform LC-MS/MS to identify metabolites in cell lysates. Compare activity in presence/absence of metabolic inhibitors (e.g., CYP450 inhibitors) .

Advanced: How is this compound utilized in PROTAC design?

Methodological Answer:

The piperazine-ethyl-pyrazole scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs):

- Rationale: Piperazine improves solubility, while the boronic ester enables conjugation to E3 ligase ligands (e.g., cereblon or VHL binders) .

- Synthesis: Click chemistry (e.g., CuAAC) links the boronic ester to a target-binding warhead (e.g., kinase inhibitors). Confirm ternary complex formation via SPR or NanoBRET .

- Optimization: Adjust linker length (ethyl vs. longer chains) to balance proteasome recruitment and cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。